molecular formula C26H26N2O4S B284736 N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide

N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide

Katalognummer: B284736
Molekulargewicht: 462.6 g/mol
InChI-Schlüssel: LZAQAJSDURQEBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide, commonly known as TBOA, is a potent inhibitor of excitatory amino acid transporter 3 (EAAT3). EAAT3 is a member of the family of high-affinity glutamate transporters that are responsible for the clearance of glutamate from the synaptic cleft. TBOA has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Wirkmechanismus

TBOA inhibits the uptake of glutamate by N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can activate NMDA receptors, which are involved in learning and memory processes. TBOA has also been shown to have neuroprotective effects, possibly through the activation of various signaling pathways.
Biochemical and Physiological Effects
TBOA has been shown to have a number of biochemical and physiological effects. In animal models, TBOA has been shown to increase extracellular glutamate levels, activate NMDA receptors, and have neuroprotective effects. TBOA has also been shown to decrease seizure activity in animal models of epilepsy. However, TBOA has also been shown to have some toxic effects, including the induction of seizures at high doses.

Vorteile Und Einschränkungen Für Laborexperimente

TBOA has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide, making it a useful tool for studying the role of this compound in various neurological disorders. TBOA is also relatively easy to synthesize, making it readily available for research purposes. However, TBOA has some limitations for use in lab experiments. It has been shown to have some toxic effects, particularly at high doses, which can limit its use in animal models. Additionally, TBOA is not selective for this compound, and can inhibit other glutamate transporters at high doses.

Zukünftige Richtungen

There are a number of future directions for research on TBOA. One area of interest is the potential use of TBOA in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Further research is needed to determine the optimal dosing and delivery methods for TBOA in these conditions. Another area of interest is the development of more selective inhibitors of N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide, which could have fewer side effects than TBOA. Finally, further research is needed to determine the long-term effects of TBOA on neuronal function and survival.

Synthesemethoden

TBOA can be synthesized using a multi-step process starting from 3,4,5-trimethoxybenzaldehyde. The first step involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2-aminobenzothiazole to form the intermediate compound. This intermediate is then reacted with 2,3-dihydrobenzo[b][1,4]thiazepine-4-carboxylic acid to form the final product, TBOA.

Wissenschaftliche Forschungsanwendungen

TBOA has been extensively studied for its potential use in treating various neurological disorders. In vitro studies have shown that TBOA can inhibit the uptake of glutamate by N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can activate N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. TBOA has also been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.

Eigenschaften

Molekularformel

C26H26N2O4S

Molekulargewicht

462.6 g/mol

IUPAC-Name

N-[3-[2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl]acetamide

InChI

InChI=1S/C26H26N2O4S/c1-16(29)27-19-9-7-8-17(12-19)21-15-25(33-24-11-6-5-10-20(24)28-21)18-13-22(30-2)26(32-4)23(14-18)31-3/h5-14,25H,15H2,1-4H3,(H,27,29)

InChI-Schlüssel

LZAQAJSDURQEBA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC(=C(C(=C4)OC)OC)OC

Kanonische SMILES

CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC(=C(C(=C4)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.